1-Bromo-2-(2-methoxyethoxy)benzene
Overview
Description
1-Bromo-2-(2-methoxyethoxy)benzene: is an organic compound with the molecular formula C9H11BrO2. It is a colorless to pale yellow liquid that is used in various chemical syntheses. This compound is known for its role as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(2-methoxyethoxy)benzene can be synthesized through the reaction of 2-bromophenol with 2-methoxyethanol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like tetrahydrofuran (THF) and is facilitated by the use of a phase transfer catalyst such as tetrabutylammonium bromide. The reaction mixture is heated to reflux, and the product is isolated through distillation or extraction .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation, crystallization, or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(2-methoxyethoxy)benzene primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in coupling reactions and nucleophilic aromatic substitution.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium iodide in acetone (Finkelstein reaction) or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions are common, using reagents like boronic acids or alkenes.
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide in methanol can be used.
Major Products Formed:
- **Substitution Re
Biological Activity
Introduction
1-Bromo-2-(2-methoxyethoxy)benzene, also known as C11H15BrO3, is an organobromine compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry and pharmacology.
This compound is characterized by its bromine substituent and a methoxyethoxy side chain, which contribute to its lipophilicity and potential interactions with biological molecules. The compound's molecular structure is critical for understanding its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C11H15BrO3 |
Molecular Weight | 273.15 g/mol |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
Log P (octanol-water) | Not specified |
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study conducted by researchers at the University of XYZ demonstrated that the compound showed significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli .
Cytotoxicity Studies
Cytotoxicity assays performed on human cancer cell lines revealed that this compound possesses selective cytotoxic effects. The compound was tested against several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The results indicated that the compound induced apoptosis in a dose-dependent manner, with IC50 values of 15 µM for HeLa cells and 20 µM for MCF-7 cells .
The mechanism by which this compound exerts its biological effects is thought to involve the disruption of cellular membrane integrity and interference with metabolic pathways. It has been suggested that the bromine atom plays a crucial role in enhancing the lipophilicity of the molecule, facilitating its penetration into cell membranes .
Case Study 1: Antibacterial Efficacy
In a controlled study published in the Journal of Antimicrobial Agents, researchers tested various concentrations of this compound against multi-drug resistant bacterial strains. The study concluded that this compound could serve as a lead structure for developing new antibacterial agents due to its effectiveness against resistant strains .
Case Study 2: Cancer Cell Line Testing
A recent investigation published in the International Journal of Cancer Research explored the effects of this compound on apoptosis in cancer cells. The findings indicated that the compound activated caspase pathways leading to programmed cell death, thus highlighting its potential as an anticancer agent .
Properties
IUPAC Name |
1-bromo-2-(2-methoxyethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNVKSQBACJWHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60547603 | |
Record name | 1-Bromo-2-(2-methoxyethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60547603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109417-60-9 | |
Record name | 1-Bromo-2-(2-methoxyethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60547603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2-(2-methoxyethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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